N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide” is a chemical compound that has gained much attention in the scientific world due to its unique properties. It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
Synthesis Analysis
The synthesis of such compounds involves various synthetic routes including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . The reaction was investigated with different catalyst loading of 15, 20 and 25 mol % .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a pyrrole ring and a pyrazine ring as part of its structure . The molecular formula is C16H20N2O2 and the molecular weight is 272.348.Scientific Research Applications
Synthesis and Biological Screening
- The compound and its derivatives are synthesized for potential biological activities, including antiplasmodial and antifungal applications. For instance, a study focused on the synthesis of functionalized aminoquinolines via novel synthetic intermediates, revealing moderate potency against Plasmodium falciparum strains and promising antifungal activities against specific pathogens (Vandekerckhove et al., 2015).
Catalysis and Organic Synthesis
- Research into catalyst-free synthetic methods for producing related quinoline derivatives has been explored, showcasing the versatility of these compounds in organic synthesis. For example, a ligand-free Cu-catalyzed method for synthesizing pyrrolo[1,2-a]quinolines highlights the efficiency and environmental friendliness of these approaches (Yu et al., 2016).
Anticancer Activity
- Some derivatives exhibit significant anticancer activities. A study demonstrated the structure-activity relationships of makaluvamine analogues, identifying potent inducers of apoptosis and effective inhibitors of cell growth and proliferation in breast cancer cell lines (Wang et al., 2009).
Photochemotherapeutic Agents
- The development of photochemotherapeutic agents based on pyrroloquinolinone structures has been investigated, with some derivatives showing potent phototoxic effects and UVA dose-dependent anticancer activities (Barraja et al., 2011).
Antimicrobial Activity
- Sulphur-substituted pyrrolo[3, 4-b]quinolines have been synthesized and evaluated for their antimicrobial activities, showing enhanced effects against selected pathogens and potential for further development as antimicrobial agents (Es et al., 2005).
Properties
IUPAC Name |
2-methyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-9(2)15(19)16-12-6-10-4-3-5-17-13(18)8-11(7-12)14(10)17/h6-7,9H,3-5,8H2,1-2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRYZVDYFJAKHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.